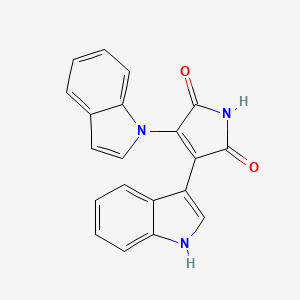
1H-Pyrrole-2,5-dione, 3-(1H-indol-1-yl)-4-(1H-indol-3-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole-2,5-dione, 3-(1H-indol-1-yl)-4-(1H-indol-3-yl)- is a complex organic compound that features both pyrrole and indole moieties. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its unique structural properties and potential biological activities.
Métodos De Preparación
The synthesis of 1H-Pyrrole-2,5-dione, 3-(1H-indol-1-yl)-4-(1H-indol-3-yl)- typically involves multi-component reactions. One common method includes the reaction of a phthalaldehydic acid, primary amine, and 1H-indole in water under catalyst-free conditions . This environmentally-friendly procedure is advantageous due to its clean, one-pot synthesis and easy handling .
Análisis De Reacciones Químicas
1H-Pyrrole-2,5-dione, 3-(1H-indol-1-yl)-4-(1H-indol-3-yl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution due to the presence of indole rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1H-Pyrrole-2,5-dione, 3-(1H-indol-1-yl)-4-(1H-indol-3-yl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 1H-Pyrrole-2,5-dione, 3-(1H-indol-1-yl)-4-(1H-indol-3-yl)- exerts its effects involves interactions with various molecular targets and pathways. The indole moieties can interact with biological receptors, enzymes, and other proteins, leading to a range of biological activities. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
1H-Pyrrole-2,5-dione, 3-(1H-indol-1-yl)-4-(1H-indol-3-yl)- can be compared with other indole-containing compounds such as:
1H-Indole-3-carbaldehyde: Known for its role in multicomponent reactions and synthesis of biologically active structures.
3-(1H-Indol-3-yl)isoindolin-1-one: Synthesized under similar conditions and used in various chemical and biological applications.
The uniqueness of 1H-Pyrrole-2,5-dione, 3-(1H-indol-1-yl)-4-(1H-indol-3-yl)- lies in its dual indole and pyrrole structure, which provides distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
374817-51-3 |
|---|---|
Fórmula molecular |
C20H13N3O2 |
Peso molecular |
327.3 g/mol |
Nombre IUPAC |
3-indol-1-yl-4-(1H-indol-3-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C20H13N3O2/c24-19-17(14-11-21-15-7-3-2-6-13(14)15)18(20(25)22-19)23-10-9-12-5-1-4-8-16(12)23/h1-11,21H,(H,22,24,25) |
Clave InChI |
TZGKDMNBGRNSCJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CN2C3=C(C(=O)NC3=O)C4=CNC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


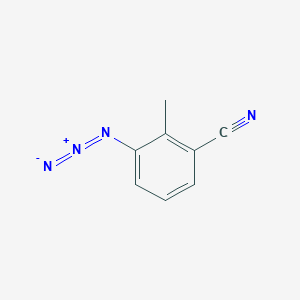

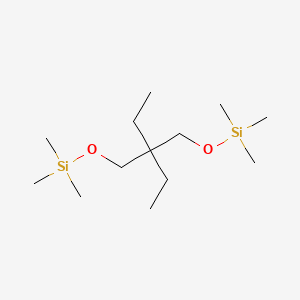
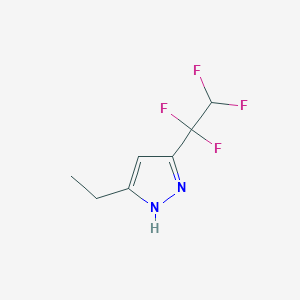

![2-[(4-chlorophenyl)sulfonylamino]-N-[(4-fluorophenyl)methylideneamino]benzamide](/img/structure/B14241022.png)
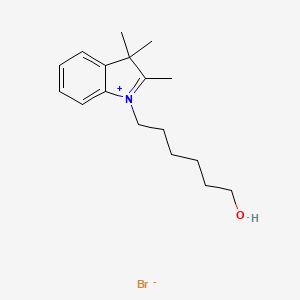
![3-(4-Methoxybenzoyl)pyrrolo[1,2-a]quinoxaline-1,2,4(5H)-trione](/img/structure/B14241030.png)
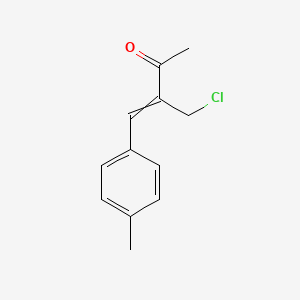
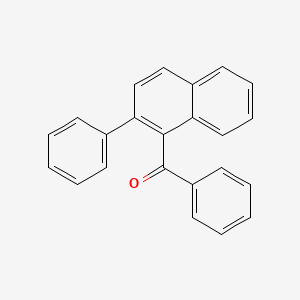
![4-[(2-Hydroxypropyl)amino]-4-oxobut-2-enoic acid](/img/structure/B14241055.png)

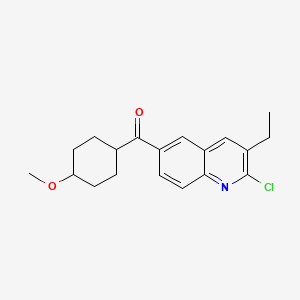
![Silane, [[4-(1,1-dimethylethyl)phenyl]methoxy]trimethyl-](/img/structure/B14241085.png)
